molecular formula C20H23NO B1614316 2-Methyl-2'-piperidinomethyl benzophenone CAS No. 898751-65-0

2-Methyl-2'-piperidinomethyl benzophenone

Cat. No.: B1614316
CAS No.: 898751-65-0
M. Wt: 293.4 g/mol
InChI Key: JIIAAIKHGBBOID-UHFFFAOYSA-N
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Description

2-Methyl-2’-piperidinomethyl benzophenone is a synthetic compound known for its unique chemical structure and properties. It is commonly used in various research and industrial applications due to its stability and reactivity. The compound consists of a benzophenone core with a piperidinomethyl group attached to the 2’ position and a methyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2’-piperidinomethyl benzophenone typically involves the reaction of benzophenone with piperidine and a methylating agent. One common method includes the following steps:

    Starting Materials: Benzophenone, piperidine, and a methylating agent such as methyl iodide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.

    Procedure: Benzophenone is first reacted with piperidine to form a piperidinomethyl intermediate. This intermediate is then methylated using methyl iodide to yield 2-Methyl-2’-piperidinomethyl benzophenone.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-2’-piperidinomethyl benzophenone may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone core to a benzhydrol derivative.

    Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzophenone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of benzhydrol derivatives.

    Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2’-piperidinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, used widely in organic synthesis and as a UV stabilizer.

    2-Methylbenzophenone: Similar structure but lacks the piperidinomethyl group.

    2-Piperidinomethyl benzophenone: Similar structure but lacks the methyl group at the 2 position.

Uniqueness

2-Methyl-2’-piperidinomethyl benzophenone is unique due to the presence of both the piperidinomethyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-methylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-9-3-5-11-18(16)20(22)19-12-6-4-10-17(19)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIAAIKHGBBOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643574
Record name (2-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-65-0
Record name Methanone, (2-methylphenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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